molecular formula C29H29ClN2O4 B12029217 4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

4-{[4-(benzyloxy)-2-methylphenyl]carbonyl}-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12029217
M. Wt: 505.0 g/mol
InChI Key: TUXRZLBTWMJTOF-IMVLJIQESA-N
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Description

4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Benzyloxy Group: This step involves the reaction of a suitable benzyl alcohol with a methylbenzoic acid derivative under acidic conditions to form the benzyloxy group.

    Introduction of the Chlorophenyl Group: This step involves the reaction of a chlorobenzene derivative with a suitable reagent to introduce the chlorophenyl group.

    Formation of the Pyrrolone Ring: This step involves the cyclization of the intermediate compounds to form the pyrrolone ring structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvents), and purification techniques to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The benzyloxy and chlorophenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in a biological context, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-2-methylphenylboronic Acid: Similar in structure but lacks the pyrrolone ring and chlorophenyl group.

    4-Chlorophenylboronic Acid: Contains the chlorophenyl group but lacks the benzyloxy and pyrrolone components.

Uniqueness

4-[4-(BENZYLOXY)-2-METHYLBENZOYL]-5-(4-CHLOROPHENYL)-1-[2-(DIMETHYLAMINO)ETHYL]-3-HYDROXY-1,5-DIHYDRO-2H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C29H29ClN2O4

Molecular Weight

505.0 g/mol

IUPAC Name

(4E)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29ClN2O4/c1-19-17-23(36-18-20-7-5-4-6-8-20)13-14-24(19)27(33)25-26(21-9-11-22(30)12-10-21)32(16-15-31(2)3)29(35)28(25)34/h4-14,17,26,33H,15-16,18H2,1-3H3/b27-25+

InChI Key

TUXRZLBTWMJTOF-IMVLJIQESA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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